8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXGVUYMVTGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944408 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-80-9 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxylic acid, 7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 8 Methylimidazo 1,2 a Pyridine 3 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of the 8-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold
A logical retrosynthetic analysis of this compound reveals two primary disconnection approaches, both centered on the formation of the imidazole (B134444) ring. The most common strategy involves disconnecting the N1-C2 and C3-N4 bonds, which points to a substituted 2-aminopyridine (B139424) and a three-carbon α,β-dicarbonyl or equivalent synthon as the key starting materials.
Specifically, the target molecule can be retrosynthetically disconnected to 3-methyl-2-aminopyridine and a pyruvic acid derivative (such as bromopyruvic acid or pyruvic acid itself). The 8-methyl substituent on the target scaffold directly corresponds to the 3-methyl group on the starting 2-aminopyridine, ensuring regiochemical control. The 3-carboxylic acid moiety originates from the three-carbon electrophilic partner. This approach is highly convergent and is the most widely employed strategy for the synthesis of this class of compounds.
An alternative, though less common, disconnection can be envisioned through multi-component reaction strategies, where the scaffold is assembled from three or more simple, acyclic precursors in a single pot. However, for the specific substitution pattern of the target molecule, the former two-component cyclization approach remains the most direct and well-established.
Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) System
The synthesis of the imidazo[1,2-a]pyridine core is well-documented, with several reliable methods available to the synthetic chemist.
Cyclization Reactions Involving 2-Aminopyridines and α-Halocarbonyl Compounds
The most traditional and widely used method for the construction of the imidazo[1,2-a]pyridine ring system is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic bicyclic system. A variety of α-haloketones, α-haloaldehydes, and α-haloesters can be employed in this transformation. nih.gov
The general mechanism involves the nucleophilic attack of the endocyclic pyridine nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium (B92312) salt intermediate. The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a hydroxylated intermediate, which readily dehydrates to furnish the final imidazo[1,2-a]pyridine product. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often with heating. nih.gov
| 2-Aminopyridine Derivative | α-Halocarbonyl Compound | Conditions | Product |
| 2-Aminopyridine | Bromoacetophenone | Reflux in DMF | 2-Phenylimidazo[1,2-a]pyridine |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in Ethanol | Ethyl imidazo[1,2-a]pyridine-2-carboxylate |
Multi-component Reactions for Imidazo[1,2-a]pyridine Formation
In recent years, multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines.
One of the most prominent examples is the Groebke-Blackburn-Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com This reaction is typically catalyzed by a Lewis or Brønsted acid and provides a rapid and convergent route to 3-amino-imidazo[1,2-a]pyridine derivatives. The versatility of this reaction allows for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by simply varying the aldehyde and isocyanide components.
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Product |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH4Cl | N-(tert-butyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine |
Other multi-component strategies include the condensation of 2-aminopyridines, ynals, and alcohols or thiols, which lead to the formation of C-N, C-O, and C-S bonds in a one-pot fashion. nih.gov
Direct and Selective Synthesis of this compound
The synthesis of the specifically substituted this compound requires careful consideration of the regioselective introduction of both the methyl and the carboxylic acid groups.
Strategies for Regioselective Installation of the 8-Methyl Moiety
The most direct and unambiguous method for introducing the methyl group at the 8-position of the imidazo[1,2-a]pyridine scaffold is to start with a pre-substituted 2-aminopyridine. In this case, the use of 3-methyl-2-aminopyridine as the starting material ensures that the resulting imidazo[1,2-a]pyridine will be methylated at the 8-position. The cyclization reaction proceeds in a regioselective manner, with the imidazole ring being formed from the 2-amino group and the endocyclic nitrogen of the pyridine ring.
While functionalization of a pre-formed imidazo[1,2-a]pyridine ring at the 8-position is possible through methods such as directed ortho-metalation or halogen-metal exchange followed by quenching with an electrophile, these methods can suffer from issues with regioselectivity and are generally less efficient than starting with the appropriately substituted 2-aminopyridine.
Methods for Direct Carboxylation at the 3-Position or Precursor Utilization
The introduction of the carboxylic acid group at the 3-position can be achieved through two main strategies: direct carboxylation of the 8-methylimidazo[1,2-a]pyridine (B1583224) core or, more commonly, by using a three-carbon building block that already contains the carboxyl group or a precursor to it.
Direct carboxylation of the C-3 position of imidazo[1,2-a]pyridines is challenging due to the nucleophilic nature of this position, which makes it susceptible to electrophilic attack. While some methods for the direct functionalization of the C-3 position exist, such as visible-light-induced alkoxycarbonylation, these often require specific catalysts and conditions. nih.gov
A more straightforward and widely employed approach is the use of a three-carbon synthon that carries the desired functionality. For the synthesis of this compound, the reaction of 3-methyl-2-aminopyridine with an α-keto acid, such as pyruvic acid , or its derivatives like bromopyruvic acid or ethyl bromopyruvate , is the most common method. When ethyl bromopyruvate is used, the resulting product is the corresponding ethyl ester, which can be readily hydrolyzed to the desired carboxylic acid.
| Starting Material 1 | Starting Material 2 | Intermediate/Product |
| 3-Methyl-2-aminopyridine | Ethyl bromopyruvate | Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate |
| Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate | NaOH or LiOH | This compound |
This two-step sequence, involving the initial cyclization to form the ester followed by saponification, is a robust and high-yielding route to the target molecule.
Advanced and Sustainable Synthetic Approaches
Catalytic Synthesis Protocols for this compound (e.g., Metal-Free C-H Functionalization)
The development of catalytic, metal-free C-H functionalization methods represents a significant advance in the synthesis of imidazo[1,2-a]pyridines, offering a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These strategies focus on the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, enhancing atom economy and reducing waste. nih.govcolab.ws
Visible light-induced photoredox catalysis has emerged as a powerful tool for the C-H functionalization of the imidazo[1,2-a]pyridine core. nih.gov These reactions can proceed under mild conditions and often without the need for transition metal catalysts. nih.gov For instance, transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines has been reported using an organic photosensitizer. nih.gov This method demonstrates good substrate scope, tolerating various substituents on the imidazo[1,2-a]pyridine ring, including methyl groups. mdpi.com While not explicitly demonstrated for this compound, the functionalization of related substrates suggests the feasibility of this approach. For example, substrates with methyl or halogen groups on the pyridine ring have been shown to proceed smoothly under these conditions. mdpi.com
Another important metal-free catalytic approach is the regioselective halogenation of the imidazo[1,2-a]pyridine ring. A facile, transition-metal-free method for the C-3 chlorination and bromination of various imidazo[1,2-a]pyridines, including 8-methylimidazo[1,2-a]pyridine, has been developed using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid. nih.govscispace.com This reaction provides direct access to 3-halo-8-methylimidazo[1,2-a]pyridines, which are valuable intermediates for further derivatization. nih.gov
Table 1: Examples of Metal-Free Catalytic C-H Functionalization of Imidazo[1,2-a]pyridine Analogs
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 8-Methylimidazo[1,2-a]pyridine | NaClO₂, AcOH, DMF, 60 °C, 10 h | 3-Chloro-8-methylimidazo[1,2-a]pyridine | 85 | nih.govscispace.com |
| 8-Methylimidazo[1,2-a]pyridine | NaBrO₂, AcOH, DMF, 60 °C, 10 h | 3-Bromo-8-methylimidazo[1,2-a]pyridine | 81 | nih.gov |
| 2-Phenylimidazo[1,2-a]pyridine | CF₃SO₂Na, AQN-2-CO₂H, K₂CO₃, TFA, visible light | 3-Trifluoromethyl-2-phenylimidazo[1,2-a]pyridine | 85 | nih.gov |
This table presents data for the direct functionalization of the imidazo[1,2-a]pyridine ring system under metal-free catalytic conditions.
Microwave-Assisted Organic Synthesis (MAOS) and Sonochemical Methods
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.netderpharmachemica.comconnectjournals.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by providing rapid and uniform heating. researchgate.netderpharmachemica.com
A notable application of MAOS is the efficient, one-pot synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. researchgate.netclockss.org For example, the condensation of 3-methyl-2-aminopyridine with ethyl 2-chloroacetoacetate can be performed under microwave heating at 120 °C in ethanol for 20 minutes to produce ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in good yield. clockss.org This method highlights the speed and efficiency of MAOS for constructing the core scaffold of analogs of this compound. researchgate.netclockss.org The catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives in water under microwave irradiation further underscores the green chemistry potential of this technique. connectjournals.com
Sonochemical methods, which utilize ultrasonic irradiation to induce chemical reactions, also offer a sustainable and efficient route to imidazo[1,2-a]pyridines. Ultrasound-assisted synthesis can be conducted in environmentally benign solvents like water, often without the need for a metal catalyst. organic-chemistry.org These methods are characterized by mild reaction conditions, broad functional-group compatibility, and excellent reaction yields. organic-chemistry.org
Table 2: Microwave-Assisted Synthesis of this compound Analogs
| 2-Aminopyridine Derivative | Carbonyl Compound | Conditions | Product | Yield (%) | Reference |
| 3-Methyl-2-aminopyridine | Ethyl 2-chloroacetoacetate | EtOH, 120 °C, 20 min, MW | Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 74 | clockss.org |
| 3-Methyl-2-aminopyridine | Ethyl 2-chloro-3-oxopentanoate | EtOH, 120 °C, 20 min, MW | Ethyl 2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate | 76 | clockss.org |
This table showcases the application of microwave-assisted synthesis for the rapid construction of esters of this compound analogs.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, utilizing microreactors or continuous flow systems, presents significant advantages for the synthesis of imidazo[1,2-a]pyridine derivatives, particularly for scalable production. acs.orgacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes. acs.org
A fully automated, multi-step continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides has been successfully developed. acs.org This process begins with the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid in a microreactor. nih.govacs.org The resulting carboxylic acid is then directly converted to the corresponding amide in a second microreactor without the need for isolation of intermediates. acs.org This integrated approach significantly streamlines the synthetic process.
While this specific example focuses on the 2-carboxylic acid isomer, the principles are directly applicable to the synthesis of this compound and its derivatives. The use of a continuous flow process can facilitate the scale-up of these compounds, which is highly beneficial for further research and development. acs.org An environmentally benign and scalable continuous flow process for a three-component reaction to form the imidazo[1,2-a]pyridine ring has also been reported, further demonstrating the power of this technology for this class of compounds. acs.org
Synthetic Transformations and Derivatization of this compound
The core structure of this compound offers multiple sites for synthetic modification, allowing for the generation of a diverse library of analogs. The primary points for derivatization are the carboxylic acid functionality at the C-3 position and the imidazo[1,2-a]pyridine ring system itself.
Modifications at the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Hydrazide Formation)
The carboxylic acid group is a versatile handle for a variety of chemical transformations, including esterification, amidation, and hydrazide formation.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through standard acid-catalyzed esterification methods. frontiersin.org For example, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid can yield the desired ester. rsc.org This modification is often used to protect the carboxylic acid or to modulate the compound's physicochemical properties.
Amidation: The formation of amides from this compound is a crucial transformation for creating compounds with potential biological activity. researchgate.netnih.gov Standard peptide coupling reagents can be employed for this purpose. For instance, the carboxylic acid can be activated with reagents like 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT), followed by the addition of a primary or secondary amine to furnish the corresponding amide. researchgate.net This method has been used to synthesize a variety of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides. rsc.org
Hydrazide Formation: The synthesis of carbohydrazides introduces a reactive N-N bond, which can serve as a precursor for further heterocyclic synthesis. researchgate.netrsc.org The typical route to a hydrazide involves the conversion of the carboxylic acid to an ester, followed by treatment with hydrazine (B178648) hydrate. researchgate.netresearchgate.net For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has been successfully converted to 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide. researchgate.net
Table 3: Derivatization of the Carboxylic Acid Functionality of Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogs
| Starting Material | Reagents and Conditions | Product Type | Reference |
| Imidazo[1,2-a]pyridine-3-carboxylic acid | Amine, EDCI, HOBT | Amide | researchgate.net |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | Hydrazine hydrate, EtOH, reflux | Hydrazide | researchgate.net |
| 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | Amino acid derivatives, active ester intermediate | Amide | researchgate.net |
This table provides examples of common transformations of the carboxylic acid group in related imidazo[1,2-a]pyridine systems.
Functionalization of the Imidazo[1,2-a]pyridine Ring System (e.g., Halogenation, Alkylation)
Beyond the carboxylic acid group, the imidazo[1,2-a]pyridine ring itself can be functionalized to introduce additional diversity.
Halogenation: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic halogenation, with the C-3 position being the most reactive site for unsubstituted analogs. nih.govresearchgate.net As previously mentioned, a transition-metal-free protocol using sodium halides as the halogen source and potassium persulfate (K₂S₂O₈) as an oxidant allows for the efficient and regioselective chlorination, bromination, and iodination of 2-arylimidazo[1,2-a]pyridines at the C-3 position. nih.gov Specifically for 8-methylimidazo[1,2-a]pyridine, regioselective C-3 chlorination and bromination have been achieved with high yields using sodium chlorite or bromite. nih.govscispace.com
Alkylation: The C-3 position of the imidazo[1,2-a]pyridine ring can also undergo alkylation. researchgate.netnih.gov For instance, a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃, provides C-3 alkylated products in good yields. nih.gov This reaction demonstrates broad substrate scope with respect to the aldehyde and amine components. nih.gov While direct alkylation of this compound may be complex, functionalization of the parent 8-methylimidazo[1,2-a]pyridine at the C-3 position is a viable strategy. researchgate.net
Table 4: Functionalization of the Imidazo[1,2-a]pyridine Ring
| Starting Material | Reagents and Conditions | Functionalization | Product | Yield (%) | Reference |
| 8-Methylimidazo[1,2-a]pyridine | NaClO₂, AcOH, DMF, 60 °C | C-3 Chlorination | 3-Chloro-8-methylimidazo[1,2-a]pyridine | 85 | nih.govscispace.com |
| 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde, Morpholine, Y(OTf)₃, Toluene, 110 °C | C-3 Alkylation | 3-(Phenyl(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine | 92 | nih.gov |
| 2-Methylimidazo[1,2-a]pyridine | Bromine | C-3 Bromination | 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | N/A | rsc.org |
This table illustrates methods for introducing functional groups directly onto the imidazo[1,2-a]pyridine scaffold.
Synthesis of Bioisosteric Analogs
In medicinal chemistry, the strategic replacement of a functional group with another that retains similar biological activity is known as bioisosteric replacement. acs.orgcambridgemedchemconsulting.com The carboxylic acid moiety is a frequent subject of such modifications to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles. semanticscholar.org For the this compound scaffold, replacing the 3-carboxylic acid group with various bioisosteres is a key strategy for optimizing lead compounds. This section details synthetic methodologies for preparing such bioisosteric analogs.
A primary and common bioisosteric replacement for a carboxylic acid is the carboxamide. The synthesis of imidazo[1,2-a]pyridine-8-carboxamides has been described as a route to novel antimycobacterial agents, and similar principles can be applied to the 3-position. nih.gov The general approach involves activating the carboxylic acid (or starting with the corresponding acid chloride or ester) and reacting it with a desired amine.
Another significant class of bioisosteres for carboxylic acids are phosphonic acids and their derivatives. These groups can mimic the acidic nature and tetrahedral geometry of the carboxylate transition state in certain enzymatic reactions. Research into inhibitors of Rab Geranylgeranyl Transferase (RGGT) has led to the development of synthetic routes for imidazo[1,2-a]pyridine analogs where the 3-position is substituted with a phosphonopropionic acid moiety. frontiersin.org
The synthesis of these phosphonate-containing analogs often begins with a pre-functionalized imidazo[1,2-a]pyridine core. For instance, a common strategy involves the Suzuki coupling of a bromo-substituted imidazo[1,2-a]pyridine with an appropriate boronic acid to introduce diversity at other positions of the scaffold, followed by hydrolysis of ester protecting groups to yield the final di-acidic product. frontiersin.org
A representative synthetic scheme for preparing a phosphonopropanoic acid analog is outlined below. The process typically involves the deprotection of phosphonate (B1237965) and carboxylate esters under acidic conditions to yield the final bioisosteric analog.
Table 1: Synthesis of a 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine Analog frontiersin.org
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Diethyl 2-fluoro-2-phosphonoacetate | NaH, N-fluorobenzenesulfonimide (NFSI), THF, -70°C to rt | Diethyl 1,1-difluoro-1-phosphonoacetate | 20-77 |
| 2 | 6-Bromo-3-(diethylphosphonofluoromethyl)imidazo[1,2-a]pyridine | Appropriate boronic acid, Na2CO3, Pd(PPh3)4, toluene:EtOH:H2O | 6-Aryl-3-(diethylphosphonofluoromethyl)imidazo[1,2-a]pyridine | 67-83 |
| 3 | 6-Aryl-3-(diethylphosphonofluoromethyl)imidazo[1,2-a]pyridine | 12 M HCl, reflux | 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)-6-aryl-imidazo[1,2-a]pyridine | 65-77 |
Further modifications can be achieved through different coupling reactions. For example, the Mizoroki-Heck reaction has been employed to introduce alkyl chains onto the imidazo[1,2-a]pyridine ring system, expanding the chemical diversity of these bioisosteric analogs. frontiersin.org
The exploration of other non-classical bioisosteres, such as tetrazoles or oxadiazoles, represents another avenue in drug design. estranky.sk These five-membered heterocyclic rings can effectively mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid. The synthesis of such analogs would typically involve the construction of the heterocyclic ring from a nitrile or amide precursor at the 3-position of the 8-methylimidazo[1,2-a]pyridine core.
Detailed research findings on the synthesis of a biphenyl-substituted phosphonopropanoic acid analog are presented in the table below, showcasing the characterization of a specific bioisosteric compound.
Table 2: Research Findings for 3-(6-([1,1′-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid (1f) frontiersin.org
| Parameter | Data |
| Starting Material | Diethyl 2-fluoro-2-((6-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)methyl)phosphonate |
| Reaction | Acidic Hydrolysis |
| Reagents | 12 M HCl |
| Conditions | Reflux, 5 hours |
| Yield | 77% |
| HRMS (m/z) | Calculated: 441.1011 (C22H18FN2O5P+H)+, Found: 441.1005 |
| ¹H NMR (700 MHz, D₂O, pH 8) δ | 3.71–3.80 (m, CH₂CPF, 1H), 4.01 (ddd, ³JFH = 40.4, ²JHH = 16.1, ³JPH = 1.7, CH₂CPF, 1H), 7.42 (t, ³JHH = 7.4, CHAr, 1H), 7.50 (t, ³JHH = 7.4, CHAr, 2H), 7.56 [s, CHAr(2), 1H], 7.64–7.73 (m, CHAr, 3H), 7.73–7.79 (m, CHAr, 4H), 7.86 (bd, ³JHH = 9.3, CHAr, 1H), 8.74 [bs, CHAr(5), 1H] |
| ³¹P NMR (284 MHz, D₂O, pH 8) δ | 10.06 (d, ²JPF = 72.9) |
Spectroscopic and Advanced Analytical Characterization of 8 Methylimidazo 1,2 a Pyridine 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR techniques, a complete picture of atomic connectivity and spatial relationships can be constructed.
The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. For the imidazo[1,2-a]pyridine (B132010) ring system, protons attached to the aromatic core typically resonate in the downfield region (δ 7.0-9.0 ppm).
In the case of an 8-methyl substituted derivative, the key signals would include those from the imidazole (B134444) ring proton (H-2 or H-3), the three adjacent protons on the pyridine (B92270) ring (H-5, H-6, H-7), and the methyl protons. The proton at the C-5 position is characteristically deshielded and appears at the lowest field among the pyridine protons due to the influence of the adjacent bridgehead nitrogen. The methyl protons at C-8 would appear as a singlet in the upfield region (around δ 2.4-2.6 ppm).
While specific spectral data for 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not widely published, analysis of closely related structures provides insight into the expected chemical shifts. For instance, in 2-methylimidazo[1,2-a]pyridine, the H-5 proton appears as a doublet around δ 8.24 ppm. rsc.org For derivatives of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, the aromatic protons are observed between δ 6.53 and 8.44 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Substituted Imidazo[1,2-a]pyridine Derivatives in CDCl₃ or DMSO-d₆.
| Proton | 2-Methylimidazo[1,2-a]pyridine rsc.org | 6-Iodo-2-methylimidazo[1,2-a]pyridine rsc.org | 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid researchgate.net |
|---|---|---|---|
| H-5 | 8.24 (dt) | - | 8.05 (dd) |
| H-6 | 6.80 (td) | 7.23-7.30 (m) | 6.78 (t) |
| H-7 | 7.20 (m) | 7.23-7.30 (m) | 6.53 (dd) |
| H-8 | 7.58 (d) | 8.27 (t) | - |
| Imidazole H | 7.49 (s) | 7.23-7.30 (m) | 8.44 (s) |
Note: The data presented is for analogous compounds to illustrate typical chemical shift ranges. Spectra recorded in different solvents will show variations.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The imidazo[1,2-a]pyridine core typically displays nine distinct signals. The bridgehead carbon (C-8a) and the carbons of the imidazole ring (C-2, C-3) have characteristic chemical shifts that are sensitive to substituent effects. The carboxylic acid carbonyl carbon (C=O) is expected to resonate significantly downfield (δ 160-170 ppm). The methyl carbon at the C-8 position would appear far upfield (around δ 15-20 ppm).
Spectra of related compounds, such as 2-methylimidazo[1,2-a]pyridine, show carbon signals for the heterocyclic core between δ 110 and 144 ppm. rsc.org The characterization of various imidazo[1,2-a]pyridine derivatives consistently relies on ¹³C NMR to confirm the carbon framework. mdpi.commdpi.com
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Substituted Imidazo[1,2-a]pyridine Derivatives.
| Carbon | 2-Methylimidazo[1,2-a]pyridine rsc.org | 6-Iodo-2-methylimidazo[1,2-a]pyridine rsc.org |
|---|---|---|
| C-2 | 140.2 | 143.7 |
| C-3 | 110.2 | 109.4 |
| C-5 | 126.5 | 131.9 |
| C-6 | 113.3 | 74.5 |
| C-7 | 126.1 | 130.2 |
| C-8 | 115.2 | 118.0 |
| C-8a | 143.2 | 144.2 |
Note: Data from analogous compounds are provided for illustrative purposes.
For complex molecules like substituted imidazo[1,2-a]pyridines, 1D NMR spectra can have overlapping signals. Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for confirming the sequence of protons on the pyridine ring (H-5, H-6, H-7).
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and confirming the placement of substituents. For this compound, HMBC would show correlations from the methyl protons (8-CH₃) to the C-8 and C-7 carbons, and from the H-2 proton to the carboxylic acid carbonyl carbon, thus confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry in more complex derivatives.
The application of these 2D techniques has been documented for the structural elucidation of various functionalized imidazo[1,2-a]pyridine derivatives, underscoring their importance in the definitive characterization of this class of compounds. mdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₈N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 177.0659. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition. HRMS has been widely used to verify the formulas of newly synthesized imidazo[1,2-a]pyridine derivatives. rsc.orgmdpi.comamazonaws.com
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion, M⁺ or [M+H]⁺) to generate a spectrum of product ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure.
For this compound, characteristic fragmentation pathways would likely include:
Decarboxylation: A primary fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, a common pathway for carboxylic acids.
Loss of the carboxyl group: The loss of the entire -COOH radical (45 Da) is another plausible fragmentation.
Ring Cleavage: Subsequent fragmentation of the heterocyclic core can provide further structural confirmation.
While specific MS/MS studies on this exact compound are not detailed in the literature, the principles of fragmentation analysis are routinely applied to characterize novel heterocyclic structures and identify metabolites of imidazo[1,2-a]pyridine-based drugs.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by analyzing the vibrations of its bonds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the stretching, bending, and other vibrational modes of the functional groups within the molecule. For this compound, the expected characteristic absorption bands would include those for the carboxylic acid O-H stretch (typically a broad band), the C=O stretch of the carboxylic acid, C-N stretching, C-H stretching from the methyl group and the aromatic rings, and various fingerprint region vibrations corresponding to the fused imidazopyridine ring system.
However, a detailed search of scientific literature and chemical databases did not yield specific experimental IR spectral data for this compound. Therefore, a data table of its characteristic IR absorption peaks cannot be provided at this time.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. It is particularly useful for observing symmetric vibrations and bonds that are weakly active in IR spectroscopy. Key Raman shifts for this compound would be expected for the aromatic ring breathing modes, C-C stretching, and the symmetric stretch of the carboxylate group if deprotonated.
Specific experimental Raman spectroscopic data for this compound could not be located in the available scientific literature.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy provides information about the electronic structure of a molecule, particularly the conjugated π-systems, by probing the transitions of electrons between different energy levels.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals (e.g., π to π* transitions). The fused aromatic ring system of imidazo[1,2-a]pyridine, along with the carboxylic acid substituent, constitutes a conjugated system that is expected to absorb in the UV region. The position and intensity of the absorption maxima (λmax) are characteristic of the specific electronic structure.
Despite the expectation that this compound would have a distinct UV-Vis spectrum, specific experimental data, including absorption maxima and molar absorptivity values for this compound, are not available in the reviewed literature.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many conjugated aromatic systems, including some imidazo[1,2-a]pyridine derivatives, are known to be fluorescent. This technique provides information on the electronic structure and environment of the molecule. A fluorescence analysis would determine the excitation and emission wavelengths, quantum yield, and lifetime for this compound.
A thorough search for fluorescence spectroscopy data for this compound did not yield any specific results.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information on its molecular geometry, including bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding from the carboxylic acid groups) in the solid state.
A search of crystallographic databases and the scientific literature found no published crystal structure for this compound. Therefore, detailed crystallographic data, such as unit cell parameters, space group, and atomic coordinates, are not available.
Chromatographic and Other Purity Assessment Techniques
The purity and quantitation of this compound and its derivatives are critical for their application in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are instrumental in achieving this. These methods offer high resolution and sensitivity for the separation, identification, and quantification of the main compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (commonly C18) and the mobile phase is a polar solvent mixture, is typically the method of choice.
Research Findings:
A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (such as phosphate buffer) and an organic modifier (like acetonitrile or methanol). The acidic nature of the carboxylic acid group necessitates the use of a buffer with a pH below the pKa of the analyte to ensure it is in its neutral, protonated form, which leads to better retention and peak shape on a reversed-phase column.
Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the efficient elution of both the main compound and any impurities with different polarities. Detection is commonly performed using a UV-Vis detector, as the imidazo[1,2-a]pyridine ring system possesses a strong chromophore that absorbs UV radiation. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is then used to determine its concentration in a sample.
A stability-indicating HPLC method can be developed by subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method is then optimized to separate these degradation products from the parent compound, ensuring that the purity assessment is accurate and comprehensive.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | | Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | % B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to convert the non-volatile carboxylic acid into a more volatile derivative.
Research Findings:
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification of the compound and any volatile impurities. GC-MS is particularly useful for identifying volatile organic impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.
Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Reactivity and Reaction Mechanisms of 8 Methylimidazo 1,2 a Pyridine 3 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Ring
The imidazo[1,2-a]pyridine scaffold is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. The most electron-rich position, and therefore the most reactive towards electrophiles, is the C3 position. However, since this position is already substituted with a carboxylic acid group in the target molecule, electrophilic attack will be directed to other positions on the ring. The pyridine (B92270) ring is generally less reactive towards electrophilic substitution than the imidazole (B134444) ring due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comechemi.com
Nucleophilic substitution reactions on the imidazo[1,2-a]pyridine ring are less common and generally require the presence of a good leaving group, such as a halogen, at the position of attack.
Transformations Involving the Carboxylic Acid Group and its Derivatives (e.g., Decarboxylation)
The carboxylic acid group at the C3 position is a key functional handle for various chemical transformations. It can be converted to a range of derivatives, such as esters, amides, and acid chlorides, using standard synthetic methodologies. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and investigated for their potential biological activities. rsc.org
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for this class of compounds. wikipedia.org This reaction can be achieved under various conditions, including thermal, acidic, or basic environments, and can also be facilitated by metal catalysts. wikipedia.orgorganicchemistrytutor.com For heteroaromatic carboxylic acids, decarboxylation can be promoted by heating in a high-boiling solvent, sometimes with the addition of an acid or base catalyst. google.comacs.org The ease of decarboxylation depends on the stability of the resulting carbanion or intermediate at the C3 position. organicchemistrytutor.com A proposed mechanism for the decarboxylation of a related compound involves nucleophilic attack of glyoxylic acid by the imidazo[1,2-a]pyridine, followed by complexation with a boronic acid, phenyl migration, and subsequent decarboxylation. nih.gov
Table 1: General Conditions for Decarboxylation of Heteroaromatic Carboxylic Acids
| Catalyst/Reagent | Solvent | Temperature | Notes |
| Silver Carbonate/Acetic Acid | DMSO | High | Effective for various heteroaromatic carboxylic acids. organic-chemistry.org |
| DBU | Sulfolane | 300 °C | Versatile for indole-2-carboxylic acids. acs.org |
| Organic Acid (e.g., Acetic Acid) | DMF | 85-150 °C | Metal-free conditions. google.com |
| Heat | Various | High | Can occur without a catalyst for unstable acids. organicchemistrytutor.com |
Oxidation and Reduction Chemistry of the Heterocyclic System
The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to oxidation. Oxidation reactions can be complex, potentially leading to the formation of N-oxides or degradation of the heterocyclic ring. nih.gov The presence of the methyl group at the C8 position may also be susceptible to oxidation under certain conditions. The oxidation of nitrogen-containing heterocycles can be influenced by the reaction conditions and the nature of the oxidant. nih.govacs.org For instance, the oxidation of benzylic alcohols to carbonyls can be achieved using N-heterocycle-stabilized iodanes, suggesting that the heterocyclic core can influence oxidative processes. beilstein-journals.orgnih.gov
Reduction of the imidazo[1,2-a]pyridine ring is also possible, typically involving catalytic hydrogenation. This would result in the saturation of the pyridine and/or imidazole ring, leading to the corresponding imidazo[1,2-a]piperidine or related reduced structures. The specific outcome of the reduction would depend on the catalyst, solvent, and reaction conditions employed.
Transition Metal-Catalyzed Reactions (e.g., Cross-Coupling Reactions)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyridine scaffold. While the carboxylic acid at C3 can potentially be used in decarboxylative coupling reactions, it is more common to introduce a halogen at a specific position on the ring to serve as a handle for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov For the 8-methylimidazo[1,2-a]pyridine (B1583224) core, a halogenated derivative could be coupled with a variety of boronic acids to introduce aryl or vinyl substituents. medjchem.comresearchgate.net
Sonogashira Coupling: This reaction, also typically palladium-catalyzed with a copper co-catalyst, is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This would allow for the introduction of alkynyl groups onto the 8-methylimidazo[1,2-a]pyridine ring. tandfonline.comresearchgate.nettandfonline.com
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netlookchem.com This provides a method for introducing alkenyl substituents onto the heterocyclic core. researchgate.net
Table 2: Overview of Transition Metal-Catalyzed Reactions on Imidazo[1,2-a]pyridine Derivatives
| Reaction | Catalyst System | Reactants | Product |
| Suzuki-Miyaura | Pd catalyst (e.g., (SIPr)Pd(allyl)Cl) | Halogenated imidazo[1,2-a]pyridine, Boronic acid | Aryl/vinyl-substituted imidazo[1,2-a]pyridine |
| Sonogashira | Pd catalyst, Cu co-catalyst | Halogenated imidazo[1,2-a]pyridine, Terminal alkyne | Alkynyl-substituted imidazo[1,2-a]pyridine |
| Heck | Pd catalyst | Halogenated imidazo[1,2-a]pyridine, Alkene | Alkenyl-substituted imidazo[1,2-a]pyridine |
Mechanistic Investigations of Key Reactions for 8-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid
Understanding the reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions.
Electrophilic Substitution: The mechanism of electrophilic substitution on the imidazo[1,2-a]pyridine ring involves the attack of an electrophile on the electron-rich heterocycle to form a sigma complex (arenium ion). stackexchange.comechemi.com The stability of this intermediate determines the regioselectivity of the reaction. Subsequent deprotonation restores the aromaticity of the ring system. stackexchange.comechemi.com
Transition Metal-Catalyzed Cross-Coupling: The mechanisms of Suzuki-Miyaura, Sonogashira, and Heck reactions are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.org For example, in the Sonogashira coupling, the palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org
Computational and Theoretical Chemistry Studies of 8 Methylimidazo 1,2 a Pyridine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p), are used to optimize the molecular geometry of this compound, determining its most stable three-dimensional conformation. nih.govresearchgate.net
Ab Initio Methods for High-Accuracy Calculations
For more precise calculations of electronic properties, ab initio methods, which are based on first principles without empirical parameters, can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide benchmark-quality data for the electronic energy and structure of this compound. These high-accuracy calculations are particularly useful for validating the results obtained from DFT methods and for studying systems where electron correlation effects are significant. While specific studies on this molecule are not prevalent, the application of these methods to the parent imidazo[1,2-a]pyridine (B132010) scaffold helps in understanding the fundamental electronic interactions.
Frontier Molecular Orbital (FMO) Analysis and Fukui Functions
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the fused ring system, indicating its electron-donating capability. researchgate.net The LUMO, on the other hand, is also generally located on the heterocyclic core, signifying its capacity to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net In this compound, the electron-donating methyl group would be expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid group would lower the LUMO energy, potentially reducing the HOMO-LUMO gap and influencing its reactivity.
Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. researchgate.net For the imidazo[1,2-a]pyridine ring, the carbon atoms of the imidazole (B134444) moiety are often susceptible to electrophilic attack. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Location | Significance |
|---|---|---|
| HOMO | Delocalized over the imidazo[1,2-a]pyridine ring system | Electron-donating ability |
| LUMO | Primarily located on the fused heterocyclic core | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Moderate | Indicates chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring, making these sites targets for electrophiles. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and the regions around the carbon atoms of the ring system would exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is important for understanding its three-dimensional structure and flexibility. The primary conformational freedom in this molecule lies in the orientation of the carboxylic acid group relative to the imidazo[1,2-a]pyridine ring. Computational methods can be used to identify the most stable conformers and the energy barriers for rotation around the C-C bond connecting the carboxylic acid to the ring.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.govresearchgate.net By simulating the motion of the atoms, MD studies can explore the conformational landscape, solvent effects, and intermolecular interactions, which are crucial for understanding its behavior in a biological environment. nih.govresearchgate.net
Prediction of Spectroscopic Parameters from Computational Models
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in assigning the vibrational modes observed in experimental spectra.
UV-Vis Spectroscopy: As mentioned earlier, TD-DFT calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net For imidazo[1,2-a]pyridine derivatives, the absorption spectra are typically characterized by intense bands in the UV region. researchgate.net
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Typical Predicted Range for Imidazo[1,2-a]pyridines |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons: 7.0-9.0 ppm; Methyl protons: ~2.5 ppm |
| ¹³C NMR | Chemical Shifts (ppm) | Aromatic carbons: 110-150 ppm; Carboxyl carbon: >160 ppm |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | C=O stretch: ~1700 cm⁻¹; O-H stretch: ~3000-3500 cm⁻¹ |
| UV-Vis Spectroscopy | λmax (nm) | 250-380 nm |
In Silico Assessment of Interactions with Biological Macromolecules (Excluding clinical outcomes)
In silico methods are crucial in modern drug discovery for predicting the interactions between small molecules and biological targets, thereby streamlining the identification and optimization of lead compounds. For the imidazo[1,2-a]pyridine scaffold, these computational approaches have been instrumental in elucidating potential mechanisms of action and structure-activity relationships.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. While direct docking studies on this compound are not widely reported, research on analogous compounds highlights the binding modes and potential biological targets for this chemical class.
Studies on imidazo[1,2-a]pyridine carboxylic acid derivatives have indicated potential binding to cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. researchgate.net A docking analysis of selected imidazo[1,2-a]pyridine carboxylic acid derivatives suggested binding to the active sites of both COX-1 and COX-2. researchgate.net Furthermore, extensive docking simulations have been performed on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, particularly in the context of developing antimycobacterial agents. These studies identified potential interactions with essential enzymes in Mycobacterium tuberculosis. For instance, a dataset of thirty-eight carboxamide molecules was docked into the active site of pantothenate synthetase, a key enzyme in bacterial metabolism. openpharmaceuticalsciencesjournal.comresearchgate.net The results revealed significant hydrogen bonding and pi-cation interactions. openpharmaceuticalsciencesjournal.comresearchgate.net Similarly, docking studies of other analogs against the cytochrome bc1 complex (QcrB), another crucial mycobacterial target, have shown strong binding affinities. nih.gov
These studies collectively suggest that the imidazo[1,2-a]pyridine core serves as a versatile scaffold for interacting with diverse biological targets. The carboxylic acid group at the 3-position is predicted to be a key interaction point, likely forming hydrogen bonds or ionic interactions with residues in a target's active site.
| Analog Class | Biological Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
| Imidazo[1,2-a]pyridine-3-carboxamide | Pantothenate Synthetase (M. tuberculosis) | Gly158, Met195, Pro38 (H-bonding), Hie47 (Pi-cation) openpharmaceuticalsciencesjournal.comresearchgate.net | G-score: -7.37 kcal/mol openpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyridine-3-carboxamide | Cytochrome bc1 complex (QcrB) (M. tuberculosis) | Not specified | -6.5 to -10.1 kcal/mol nih.gov |
| Imidazo[1,2-a]pyridine carboxylic acid | COX-1 / COX-2 | Not specified | Not specified researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and understanding the structural features required for potency.
A significant 3D-QSAR study was conducted on imidazo[1,2-a]pyridine-3-carboxamide analogues to understand the structural requirements for their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net The study resulted in a common pharmacophore hypothesis (CPH) with five essential features, designated HHPRR. openpharmaceuticalsciencesjournal.comresearchgate.net This hypothesis includes:
Two hydrophobic groups (H)
One positive ionizable group (P)
Two aromatic rings (R)
Based on this pharmacophore, a robust atom-based 3D-QSAR model was developed and validated. The model demonstrated strong predictive power, as indicated by its statistical parameters. openpharmaceuticalsciencesjournal.comresearchgate.net For the training set of 27 compounds, the model yielded a high correlation coefficient (R² = 0.9181), indicating a strong fit of the model to the data. openpharmaceuticalsciencesjournal.comresearchgate.net The model's predictive ability was confirmed using a test set of 11 compounds, which resulted in a good cross-validation correlation coefficient (Q² = 0.6745) and a high Pearson-R value of 0.8427. openpharmaceuticalsciencesjournal.comresearchgate.net
| Parameter | Training Set (27 compounds) | Test Set (11 compounds) | Significance |
| R² (Correlation Coefficient) | 0.9181 openpharmaceuticalsciencesjournal.comresearchgate.net | N/A | Measures the goodness-of-fit of the model. |
| SD (Standard Deviation) | 0.3305 openpharmaceuticalsciencesjournal.comresearchgate.net | N/A | Represents the average distance that the data points fall from the regression line. |
| F (Variance Ratio) | 85.9 openpharmaceuticalsciencesjournal.comresearchgate.net | N/A | Indicates the statistical significance of the model. |
| Q² (Cross-validation R²) | N/A | 0.6745 openpharmaceuticalsciencesjournal.comresearchgate.net | Measures the predictive ability of the model for new data. |
| RMSE (Root Mean Square Error) | N/A | 0.65 openpharmaceuticalsciencesjournal.comresearchgate.net | Measures the differences between values predicted by the model and the values observed. |
| Pearson-R | N/A | 0.8427 openpharmaceuticalsciencesjournal.comresearchgate.net | Measures the linear correlation between predicted and observed activity. |
This QSAR model provides a quantitative framework for designing new imidazo[1,2-a]pyridine-3-carboxylic acid analogs with potentially enhanced antimycobacterial activity by ensuring their structures align with the identified pharmacophoric features. openpharmaceuticalsciencesjournal.com
The computational studies on imidazo[1,2-a]pyridine analogs provide foundational principles for both ligand-based and structure-based drug design approaches focused on pre-clinical development.
Ligand-Based Drug Design: This approach relies on knowledge of molecules that bind to a biological target. The 3D-QSAR pharmacophore model (HHPRR) for antimycobacterial imidazo[1,2-a]pyridine-3-carboxamides is a prime example of a ligand-based tool. openpharmaceuticalsciencesjournal.comresearchgate.net It suggests that for a new analog of this compound to be active, its structure should contain specific arrangements of hydrophobic and aromatic moieties, along with a feature capable of being positively ionized. openpharmaceuticalsciencesjournal.comresearchgate.net The imidazo[1,2-a]pyridine core itself can fulfill the roles of the aromatic rings, while substituents at various positions, including the C8-methyl group, can be tailored to meet the hydrophobic requirements. The carboxylic acid at the C3 position could potentially interact with the positive ionizable feature of the pharmacophore.
Structure-Based Drug Design: This method utilizes the 3D structural information of the target macromolecule, typically obtained from X-ray crystallography or homology modeling. nih.gov Docking studies of analogs provide a blueprint for this approach. For example, the observed hydrogen bonding between the carboxamide group and residues like Gly158 and Met195 in pantothenate synthetase suggests that the carboxylic acid group of this compound would be a critical anchor point, forming strong, directional interactions within a target's active site. openpharmaceuticalsciencesjournal.comresearchgate.net The 8-methyl group on the pyridine ring can be optimized to fit into specific hydrophobic pockets, potentially enhancing binding affinity and selectivity. Structure-based design would involve iteratively modifying the parent compound and docking the new virtual derivatives into the target's active site to assess improvements in binding energy and interaction patterns before undertaking chemical synthesis.
Biological and Biochemical Investigations of 8 Methylimidazo 1,2 a Pyridine 3 Carboxylic Acid and Its Derivatives in Vitro and Preclinical Focus
In Vitro Screening Methodologies for Biological Activities
In vitro screening is a important step in the drug discovery process, allowing for the rapid assessment of a compound's biological activity in a controlled laboratory setting. However, specific data from such screenings for 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid have not been reported.
Enzyme Inhibition Assays
There is no specific information available in the scientific literature detailing the evaluation of this compound in enzyme inhibition assays. While related imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of various enzymes, such as autotaxin (ATX) and Rho-associated coiled-coil containing protein kinase (ROCK), the inhibitory activity of this specific compound remains uncharacterized.
Receptor Binding Studies
No receptor binding studies for this compound have been published. Consequently, its affinity and selectivity for specific biological receptors are currently unknown.
Cell-Based Assays for Pathway Modulation (Excluding human clinical cell line effects)
Information regarding the effects of this compound in cell-based assays to assess its ability to modulate cellular pathways is not available.
Identification and Characterization of Molecular Targets
The identification and characterization of molecular targets are crucial for understanding a compound's mechanism of action. For this compound, this information is not present in the available literature.
Target Validation and Deconvolution Approaches
As no primary molecular targets have been identified for this compound, there are no reports on target validation or deconvolution studies for this compound.
Mechanistic Studies at the Molecular and Sub-cellular Levels
Due to the absence of identified molecular targets and observed biological activities, there have been no mechanistic studies to elucidate the mode of action of this compound at the molecular and sub-cellular levels.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. Derivatives of this compound have been explored to understand the relationship between their chemical structure and biological activity (SAR), as well as their physicochemical properties (SPR).
The synthesis of analogs based on the this compound core is central to exploring the structure-activity relationships. A common synthetic strategy involves a multi-step process. The core scaffold is typically formed via the condensation reaction of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound.
For the synthesis of the parent acid, 2-amino-3-methylpyridine (B33374) serves as the starting material. This is reacted with reagents like ethyl 2-chloroacetoacetate or bromopyruvic acid. The resulting ester is then saponified, typically using a base such as lithium hydroxide, followed by an acidic workup to yield the desired this compound.
To generate a library of analogs for SAR studies, this carboxylic acid intermediate is then coupled with a diverse range of amines to form various carboxamides. This amide formation is often facilitated by standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU), in the presence of a base like N,N-Diisopropylethylamine (DIPEA). This approach allows for systematic modification of the substituent attached to the C3-carboxamide group, which is crucial for probing its influence on biological potency and selectivity. Further diversity can be introduced by modifying substituents on the pyridine (B92270) ring of the initial 2-aminopyridine starting material.
SAR studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed critical insights into the structural requirements for various biological activities, particularly as antitubercular and anticancer agents.
Modifications on the Imidazo[1,2-a]pyridine Core:
Position 2: The substituent at the C2 position is significant. Small alkyl groups, such as methyl, are often found in active compounds.
Position 3: The C3 position is a key point for modification. While 3-carboxylates and 3-acetamides show activity, 3-carboxamides, particularly benzyl (B1604629) amides, have demonstrated superior potency in certain assays.
Positions 6, 7, and 8: Substituents on the pyridine ring significantly modulate activity and properties. For instance, in antitubercular agents, substituting the 7-methyl with a 7-chloro group was found to decrease activity. The nature of the substituent at the C6 position has been shown to be critical for the activity of inhibitors targeting Rab geranylgeranyl transferase (RGGT). Modifications at the C8 position, such as the methyl group in the parent compound, also influence the molecule's interaction with biological targets.
Modifications on the C3-Carboxamide Moiety: The nature of the amine coupled to the C3-carboxylic acid is a primary determinant of potency and selectivity. SAR exploration of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents showed that substitutions on the phenyl ring of the phenoxyethyl moiety had a significant impact. Compounds with a 4-bromo substituent on this ring displayed excellent in vitro activity. The polarity of the carboxamide substituent can also be a factor, although a clear trend between increased polarity and increased potency is not always observed.
The following table summarizes key SAR findings for imidazo[1,2-a]pyridine derivatives based on various biological targets.
| Scaffold Position | Modification | Effect on Biological Activity | Target/Activity | Reference |
| C3 | Carboxamide vs. Carboxylate | Carboxamides often show higher potency | Antitubercular | |
| C6 | Introduction of bulky, acidic, or basic groups | Influences inhibitory activity | Rab Geranylgeranyl Transferase (RGGT) | |
| C7 | Methyl vs. Chloro | Methyl group favored over chloro for potency | Antitubercular | |
| C3-Carboxamide | N-(2-(4-bromophenoxy)ethyl) | Excellent in vitro activity | Antitubercular |
Biochemical Pathway Analysis and Cellular Phenotypes (Non-clinical context)
Derivatives of this compound can exert their biological effects by interacting with specific proteins and modulating key intracellular signaling pathways, leading to distinct cellular phenotypes such as apoptosis or inhibition of proliferation.
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several crucial proteins involved in disease pathogenesis.
Pyruvate Kinase M2 (PKM2): Certain imidazopyridine-based molecules have been shown to inhibit PKM2, an enzyme that plays a significant role in tumor metabolism. By inhibiting PKM2, these compounds can disrupt the altered metabolic pathways that cancer cells rely on for growth and proliferation.
Ubiquinol Cytochrome c Reductase (QcrB): In the context of tuberculosis, the imidazo[1,2-a]pyridine scaffold is a known inhibitor of QcrB, a key component of the electron transport chain. Inhibition of this enzyme disrupts ATP synthesis, which is essential for the survival of Mycobacterium tuberculosis.
Rab Geranylgeranyl Transferase (RGGT): This enzyme is responsible for the post-translational modification of Rab GTPases, which are critical for vesicle trafficking. Specific imidazo[1,2-a]pyridine derivatives have been developed as RGGT inhibitors, thereby disrupting these essential cellular processes.
Kinases: The imidazopyridine core can act as a scaffold for kinase inhibitors. For example, derivatives have been shown to inhibit receptor tyrosine kinases like AXL and MER, as well as serine/threonine kinases involved in signaling pathways such as the mitogen and stress-activated protein kinase 1 (MSK1).
The interaction of this compound derivatives with protein targets can trigger changes in downstream signaling pathways, leading to specific cellular outcomes.
PI3K/Akt and Raf/MEK/ERK Pathways: In cancer cells, imidazopyridine derivatives have been observed to down-regulate key survival pathways such as PI3K/Akt and Raf/MEK/ERK. Inhibition of these cascades can suppress cell proliferation and induce programmed cell death (apoptosis).
Apoptosis Induction: The anticancer activity of some imidazopyridine compounds is mediated through the induction of the mitochondrial (intrinsic) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the caspase cascade.
STAT3/NF-κB Pathway: Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. For example, one derivative was shown to increase the expression of IκBα, an inhibitor of NF-κB, thereby blocking the pro-inflammatory signaling cascade.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies (Preclinical, not human data)
Preclinical evaluation of the ADME properties of this compound derivatives is crucial for assessing their potential as therapeutic agents. These studies are typically conducted in vitro using cell-based or subcellular fraction assays, and in vivo in animal models like mice or rats.
In vitro studies have provided key data on the drug-like properties of this class of compounds. An imidazopyridine-based anticancer lead molecule was assessed for several physicochemical and ADME parameters. The molecule was found to be stable in plasma and under metabolic conditions. In vitro metabolite identification studies using rat liver microsomes, human liver microsomes, and human S9 fractions successfully identified and characterized multiple metabolites.
In vivo pharmacokinetic profiles have been established for promising antitubercular imidazo[1,2-a]pyridine-3-carboxamides in male mice. These studies, involving both oral (PO) and intravenous (IV) administration, provide critical information on the absorption and disposition of the compounds.
The table below presents a summary of preclinical ADME data for representative imidazo[1,2-a]pyridine derivatives from published studies.
| Compound Class | Parameter | Value | System/Model | Reference |
| Anticancer Imidazopyridine | Log P | 2.03 | In silico/In vitro | |
| Anticancer Imidazopyridine | Log D (pH 7.4) | 2.42 | In silico/In vitro | |
| Anticancer Imidazopyridine | Plasma Protein Binding | ~98% | In vitro (Rat) | |
| Anticancer Imidazopyridine | Plasma Stability | Stable | In vitro (Rat) | |
| Anticancer Imidazopyridine | Cmax | 4016 ± 313.95 ng/mL | In vivo (Rat) | |
| Anticancer Imidazopyridine | t½ (half-life) | 9.57 ± 3.05 h | In vivo (Rat) | |
| Antitubercular Imidazopyridine | Oral Bioavailability | 41% | In vivo (Rat) | |
| Antitubercular Imidazopyridine | t½ (half-life) | 5.1 h | In vivo (Rat) |
These preclinical ADME and pharmacokinetic data are essential for guiding the optimization of lead compounds, helping to improve properties such as oral bioavailability and metabolic stability to develop candidates with favorable profiles for further development.
Metabolic Stability Profiling (e.g., Microsomal Stability)
Metabolic stability is a key parameter evaluated early in the drug discovery process to predict the in vivo half-life and clearance of a compound. This assessment is commonly performed using liver microsomes, which contain a high concentration of drug-metabolizing cytochrome P450 (CYP450) enzymes. Studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have shown that their metabolic stability can vary significantly based on structural modifications and the species from which the microsomes are derived.
Investigations into a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides revealed that some analogues possess moderate metabolic stability. For instance, one such derivative (Compound 4 in a referenced study) showed moderate stability in rat liver microsomes, with 69% of the compound being metabolized over a specific time, corresponding to a half-life (t₁/₂) of 19 minutes. nih.gov
Further structure-activity relationship (SAR) studies have led to the development of derivatives with improved metabolic profiles. In one study, the in vitro microsomal stability of a potent antitubercular agent, an imidazo[1,2-a]pyridine-3-carboxamide known as compound 13, was assessed across multiple species. nih.gov The results highlighted significant inter-species differences in metabolism. The compound was most rapidly metabolized in mouse liver microsomes (79.9% metabolized), followed by dog (41.2%) and rat (19.3%) microsomes. Remarkably, this compound exhibited high stability in human liver microsomes, with 0% metabolism observed under the experimental conditions. nih.gov This lack of metabolism in human microsomes is a highly desirable characteristic for a drug candidate, suggesting a potentially longer half-life in humans.
Conversely, other optimization efforts have identified derivatives that are rapidly metabolized. For example, modifications to the side chain of the clinical candidate Q203, which is based on the imidazo[1,2-a]pyridine scaffold, led to compounds that were quickly broken down in both human and mouse liver microsomes. rsc.org These findings underscore the critical influence of specific chemical substitutions on the metabolic fate of this class of compounds and guide the design of analogues with enhanced stability.
| Compound Series/Identifier | Species | Matrix | Result | Reference |
|---|---|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Compound 4) | Rat | Liver Microsomes | Moderate stability (69% metabolized, t₁/₂ = 19 min) | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 13) | Rat | Liver Microsomes | 19.3% metabolized | nih.gov |
| Mouse | Liver Microsomes | 79.9% metabolized | nih.gov | |
| Dog | Liver Microsomes | 41.2% metabolized | nih.gov | |
| Human | Liver Microsomes | 0% metabolized | nih.gov | |
| Fused bicyclic ring derivatives of Q203 | Human & Mouse | Liver Microsomes | Rapidly metabolized | rsc.org |
Permeability Assessments using In Vitro Models (e.g., Caco-2, PAMPA)
For a drug to be orally effective, it must be able to permeate the intestinal epithelium to reach the bloodstream. In vitro models such as the Caco-2 cell line and the Parallel Artificial Membrane Permeability Assay (PAMPA) are standard tools used to predict this absorption. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.
Research on imidazo[1,2-a]pyridine derivatives has included permeability assessments to evaluate their potential for oral absorption. One study of a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) from this class (Compound 11) utilized an MDR1 cell line assay, which is relevant for assessing the influence of efflux pumps like P-glycoprotein (Pgp). The compound displayed high passive permeability, a key factor for good absorption. nih.gov However, it was also identified as a substrate for the Pgp efflux transporter, which can reduce net absorption by pumping the compound back into the intestinal lumen. nih.gov This finding prompted further chemical modifications to reduce Pgp efflux and improve bioavailability.
In addition to cell-based assays, computational (in silico) methods are frequently employed to predict permeability. For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues, the QikProp software was used to calculate the predicted apparent Caco-2 cell permeability (QPPCaco). researchgate.netopenpharmaceuticalsciencesjournal.com These predictive models provide rapid screening of large numbers of compounds, helping to prioritize which derivatives should be synthesized and tested in more resource-intensive in vitro assays. The predicted values, typically given in nm/sec, help to classify compounds as having low or high permeability potential. openpharmaceuticalsciencesjournal.com The optimization of a series of imidazo[1,2-a]pyridine compounds as antitubercular agents also involved the evaluation of their Caco-2 permeability to ensure adequate drug exposure after oral administration. rsc.org
| Compound Series/Identifier | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine PDGFR Inhibitor (Compound 11) | MDR1 Cell Line Assay | High passive permeability; identified as a P-glycoprotein (Pgp) efflux substrate. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide Analogues | In Silico Prediction (QikProp) | Predicted apparent Caco-2 cell permeability (QPPCaco) values were calculated to estimate oral absorption potential. | researchgate.netopenpharmaceuticalsciencesjournal.com |
| Imidazo[1,2-a]pyridine Antitubercular Agents | Caco-2 Permeability Assay | Permeability was a key parameter assessed during the optimization of physicochemical and pharmacokinetic properties. | rsc.org |
Emerging Research Directions and Advanced Applications of 8 Methylimidazo 1,2 a Pyridine 3 Carboxylic Acid
Application as Chemical Probes for Biological Systems
The imidazo[1,2-a]pyridine (B132010) core structure is known to exhibit favorable photophysical properties, making its derivatives attractive candidates for the development of chemical probes. ijrpr.com These probes are instrumental in visualizing and understanding complex biological processes at the molecular level. The fluorescence emission of imidazo[1,2-a]pyridine derivatives, often with excellent quantum yields, is attributed to their π-conjugated bicyclic structure. ijrpr.com
Derivatives of the imidazo[1,2-a]pyridine scaffold are being investigated as fluorescent probes for various applications, including the detection of metal ions and for bioimaging. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of Hg2+ ions in living cells. While specific studies on the application of 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid as a chemical probe are not yet widely reported, its structural similarity to other fluorescent imidazo[1,2-a]pyridines suggests significant potential in this area. The carboxylic acid moiety offers a convenient handle for conjugation to other molecules, such as biomolecules or targeting ligands, which could enable the development of highly specific probes for cellular imaging and sensing applications.
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Application |
| 2-Phenylimidazo[1,2-a]pyridine | 330 | 380 | 0.62 | General Fluorophore |
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine | 380 | 530 | 0.02 | ESIPT Sensor |
| Imidazo[1,2-a]pyridine-xanthene conjugate | 560 | 585 | - | Hg2+ Detection |
Note: Data is for representative imidazo[1,2-a]pyridine derivatives and not specific to this compound. ESIPT refers to Excited-State Intramolecular Proton Transfer.
Potential in Supramolecular Chemistry and Material Science
The rigid, planar structure of the imidazo[1,2-a]pyridine scaffold, combined with the potential for introducing various functional groups, makes this compound a compelling building block in supramolecular chemistry and material science. nih.gov The carboxylic acid group can participate in hydrogen bonding, a key interaction in the formation of well-ordered supramolecular assemblies such as gels, liquid crystals, and metal-organic frameworks (MOFs).
While the direct application of this compound in these areas is still an emerging field of study, the broader class of imidazo[1,2-a]pyridines has been utilized in the development of functional materials. mdpi.com Their inherent photophysical properties also make them suitable for incorporation into organic light-emitting diodes (OLEDs) and other optoelectronic devices. The potential for derivatization of the 8-methyl and 3-carboxylic acid positions allows for the fine-tuning of the molecule's electronic and self-assembly properties, opening avenues for the creation of novel materials with tailored functionalities.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.commdpi.com These computational tools can be employed in the rational design of novel derivatives of this compound with enhanced properties. By analyzing large datasets of chemical structures and their associated activities, AI/ML models can predict the biological activity or material properties of new, unsynthesized compounds. researchgate.net
Table 2: Computational Approaches in the Study of Imidazo[1,2-a]pyridine Derivatives
| Computational Method | Application | Outcome |
| Molecular Docking | Predicting binding modes of inhibitors to target proteins. | Identification of key interactions for rational drug design. nih.gov |
| 3D-QSAR | Correlating molecular structure with biological activity. | Predictive models for designing more potent compounds. researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic and photophysical properties. | Understanding the basis of fluorescence for probe design. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules in biological systems. | Assessing the stability of ligand-protein complexes. researchgate.net |
Multidisciplinary Approaches for Comprehensive Understanding of the Compound's Research Utility
A comprehensive understanding of the research utility of this compound necessitates a multidisciplinary approach. This involves the integration of expertise from synthetic organic chemistry, computational chemistry, biology, and material science.
The synthesis of novel derivatives remains a cornerstone of this research, providing the physical compounds for investigation. nih.gov Computational studies, as discussed above, play a crucial role in guiding these synthetic efforts and in interpreting experimental results. researchgate.netnih.gov Biological evaluation of these compounds against a range of targets is essential to uncover their therapeutic potential. rsc.org Furthermore, collaboration with material scientists can lead to the discovery of new applications in areas such as electronics and photonics. By fostering collaboration between these diverse fields, the full potential of this compound and its derivatives can be realized, paving the way for the development of new technologies and therapies.
Conclusion and Future Perspectives in 8 Methylimidazo 1,2 a Pyridine 3 Carboxylic Acid Research
Synthesis and Characterization Achievements
The synthesis of the imidazo[1,2-a]pyridine (B132010) core is well-established, with numerous methods developed over the years. researchgate.net The most traditional and widely used approach involves the condensation reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. For the specific synthesis of 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid, the logical precursors would be 2-amino-3-methylpyridine (B33374) and a 3-halopyruvic acid derivative, followed by hydrolysis.
Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing and functionalizing the imidazo[1,2-a]pyridine scaffold. These include:
Multi-component reactions (MCRs): Such as the Groebke–Blackburn–Bienaymé reaction, which allows for the rapid assembly of complex derivatives from simple starting materials. rsc.orgbeilstein-journals.org
Transition metal-catalyzed reactions: Palladium and copper catalysts have been extensively used for C-H functionalization, allowing for the direct introduction of substituents onto the heterocyclic core without pre-functionalization, though this can present challenges in controlling site-selectivity. researchgate.netrsc.org
Photocatalytic Reactions: Visible light-induced methods are emerging as green and sustainable alternatives for C-H functionalization, offering mild reaction conditions. nih.gov
The characterization of this compound and its derivatives relies on standard analytical techniques. These methods are crucial for confirming the structure and purity of synthesized compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| CAS Number | 349086-90-2 |
Table 2: Standard Spectroscopic Characterization Data for Imidazo[1,2-a]pyridine Scaffolds
| Technique | Expected Observations for the 8-Methyl-3-Carboxylic Acid Derivative |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, a distinct singlet for the methyl group protons, and a signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for all carbon atoms, including the methyl carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, aiding in the confirmation of the molecular formula. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-N and C=C bonds of the heterocyclic rings. |
Key Insights from Computational and Biological Studies
The imidazo[1,2-a]pyridine scaffold is associated with a vast array of pharmacological activities. nih.gov Derivatives have been extensively investigated as anticancer, antitubercular, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govnih.gov The 3-carboxylic acid functional group is particularly significant as it serves as a handle for creating a diverse library of amide derivatives, a strategy that has proven highly successful in drug discovery. nih.gov
Biological Insights:
Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides are a well-documented class of potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov The carboxylic acid is a crucial precursor for these amides.
Anti-inflammatory Effects: A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, has demonstrated anti-inflammatory activity in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB signaling pathway. nih.gov This highlights the potential of the 8-methyl substitution pattern in this therapeutic area.
Anticancer Potential: The scaffold has been utilized to develop covalent inhibitors targeting KRAS G12C, a key mutation in many intractable cancers, demonstrating its utility in modern cancer therapy design. rsc.org
Computational Insights: Computational studies, including molecular docking and Density Functional Theory (DFT), have become indispensable for understanding the structure-activity relationships (SAR) of this class. nih.gov
Mechanism of Action: Docking studies have helped elucidate how these molecules interact with their biological targets. For instance, the 8-methyl-imidazo[1,2-a]pyridine derivative MIA was shown through molecular docking to bind effectively within the NF-κB p50 subunit, providing a rationale for its anti-inflammatory effects. nih.gov
Rational Drug Design: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, guiding the design of compounds with more favorable drug-like profiles. nih.gov
Table 3: Selected Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Derivative Class | Biological Activity | Key Findings |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular | Potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govnih.gov |
| 8-methyl-imidazo[1,2-a]pyridin-3-amine derivatives | Anti-inflammatory | Modulation of the STAT3/NF-κB pathway in cancer cell lines. nih.gov |
| Covalently-linked Imidazo[1,2-a]pyridines | Anticancer (KRAS G12C) | Novel scaffolds for targeted covalent inhibitors. rsc.org |
| Various C2 and C3 substituted derivatives | Selective COX-2 Inhibition | Design of novel non-steroidal anti-inflammatory agents. researchgate.net |
Remaining Challenges and Open Questions
Despite significant progress, several challenges and questions remain in the research of this compound and its analogs.
Synthetic Challenges: While many synthetic routes exist, achieving site-selective functionalization of the imidazo[1,2-a]pyridine core can be difficult. rsc.orgresearchgate.net Developing methodologies that allow for precise modification at any desired position on the scaffold, especially under environmentally benign conditions, remains an active area of research. researchgate.net
Physicochemical Properties: Some imidazo[1,2-a]pyridine carboxylic acids have been reported to suffer from low solubility, which can hinder their use in subsequent reactions and biological assays. beilstein-journals.org Optimizing the scaffold to improve properties like solubility while maintaining biological activity is a key challenge.
Understanding Mechanisms: For many of the reported biological activities, the precise molecular mechanism of action is not fully understood. Identifying the specific protein targets and elucidating how these compounds modulate cellular pathways is crucial for their development as therapeutic agents.
Spectrum of Activity: The full biological potential of the 8-methyl substitution pattern is yet to be explored. How does this specific substitution influence target selectivity, potency, and metabolic stability compared to other isomers?
Future Trajectories for Academic Research on this compound and its Structural Class
The future of research on this scaffold is promising and will likely focus on integrating modern chemical, biological, and computational techniques.
Advanced Synthetic Methodologies: The development of novel C-H activation and functionalization strategies will continue to be a priority, enabling the synthesis of previously inaccessible derivatives. This will allow for a more thorough exploration of the chemical space around the imidazo[1,2-a]pyridine core.
New Therapeutic Targets: Leveraging the versatility of the scaffold, future research will likely screen libraries of derivatives against a broader range of biological targets, including kinases, proteases, and emerging viral proteins. The scaffold's proven utility in creating covalent inhibitors suggests this will be a particularly fruitful area. rsc.org
Integrated Computational and Experimental Approaches: A synergistic approach combining computational modeling for rational design with efficient synthesis and high-throughput biological screening will accelerate the discovery of new lead compounds. In silico prediction of ADMET properties will be essential for prioritizing candidates for further development. nih.gov
Chemical Biology and Probe Development: Derivatives of this compound could be developed into chemical probes. By attaching fluorescent tags or affinity labels, these probes could be used to identify novel biological targets and visualize cellular processes, further unraveling the complex biology associated with this privileged scaffold.
Q & A
Q. What are the common synthetic routes for preparing 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
The synthesis typically involves:
- Condensation reactions : Reacting 2-amino-heteroaromatic precursors (e.g., 2-aminopyridine) with α-haloketones or bromoacetoacetate derivatives under mild conditions. For example, ethyl 2-bromoacetoacetate reacts with 3-amino-6-methylpyridazine to form intermediates, which are saponified and acidified to yield the carboxylic acid .
- Coupling reactions : Carboxylic acid derivatives are coupled with amines (e.g., benzylamine) using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at elevated temperatures (e.g., 70°C) .
- One-pot procedures : Efficient methods avoid isolation of intermediates, such as direct condensation of 2-aminonicotinic acid with chloroacetaldehyde in ethanol, followed by acid-amine coupling .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Key methods include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, imidazo[1,2-a]pyridine protons resonate at δ 7.5–9.0 ppm, with methyl groups appearing as singlets near δ 2.5–3.0 ppm .
- FT-IR : Carboxylic acid C=O stretches are observed at ~1700 cm⁻¹, while amide derivatives show C=O stretches near 1650 cm⁻¹ .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. High-resolution data (e.g., <2 ppm error) ensures structural accuracy .
Advanced Research Questions
Q. How can synthetic yields be optimized for imidazo[1,2-a]pyridine-3-carboxylic acid derivatives in multi-step reactions?
Critical factors include:
- Catalyst selection : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-diisopropylethylamine) enhances coupling efficiency, achieving yields >90% in amide formation .
- Temperature control : Reactions at 70–90°C minimize side products (e.g., ester hydrolysis during saponification) .
- Purification strategies : Use of reverse-phase chromatography or recrystallization from ethanol/water mixtures improves purity (>98%) for biological assays .
Q. How do structural modifications at the C-3 position influence the biological activity of imidazo[1,2-a]pyridine derivatives?
- Amide vs. ester substituents : Amides (e.g., N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide) exhibit enhanced enzyme inhibition (e.g., MtbTMPK IC₅₀ < 1 µM) compared to esters due to improved target binding .
- Electron-withdrawing groups : Nitro or chloro substituents at C-8 increase metabolic stability but may reduce solubility, necessitating formulation adjustments .
Q. What analytical challenges arise in resolving data contradictions for imidazo[1,2-a]pyridine derivatives in drug discovery?
- Regiochemical ambiguity : Similar NMR shifts for C-2 and C-3 methyl groups require X-ray crystallography for unambiguous assignment .
- Biological assay variability : Differences in cell permeability (e.g., logP >3 for lipophilic analogs) can skew IC₅₀ values; use standardized protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
Methodological Considerations
Q. How can computational methods aid in the design of imidazo[1,2-a]pyridine-based inhibitors?
- Docking studies : Molecular modeling with software like AutoDock Vina predicts binding poses in targets (e.g., MtbTMPK active site), guiding substituent placement .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (e.g., Hammett σ) with activity to prioritize synthetic targets .
Q. What strategies mitigate instability of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
